N-(3-acetamidopropyl)pyrrolidin-2-one is a member of the class of pyrrolidin-2-ones in which the amide hydrogen of pyrrolidin-2-one has been replaced by a 3-acetamidopropyl group. It has a role as a human urinary metabolite. It is a member of acetamides and a member of pyrrolidin-2-ones.
N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide
CAS No.: 106692-36-8
Cat. No.: VC20750737
Molecular Formula: C9H16N2O2
Molecular Weight: 184.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106692-36-8 |
|---|---|
| Molecular Formula | C9H16N2O2 |
| Molecular Weight | 184.24 g/mol |
| IUPAC Name | N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide |
| Standard InChI | InChI=1S/C9H16N2O2/c1-8(12)10-5-3-7-11-6-2-4-9(11)13/h2-7H2,1H3,(H,10,12) |
| Standard InChI Key | OAUYENAPBFTAQT-UHFFFAOYSA-N |
| SMILES | CC(=O)NCCCN1CCCC1=O |
| Canonical SMILES | CC(=O)NCCCN1CCCC1=O |
Introduction
Chemical Structure and Properties
Molecular Composition and Structural Features
N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide has the molecular formula C9H16N2O2 with a molecular weight of 184.24 g/mol . The compound's structure is characterized by a five-membered nitrogen-containing heterocycle (pyrrolidine ring) with a 2-oxo group attached to it. This pyrrolidine ring is connected to an acetamide group via a propyl chain, creating a unique molecular architecture that influences its chemical behavior .
The structural representation can be expressed through several notations:
Physical and Chemical Characteristics
The compound exhibits specific physical properties that are relevant to its handling and application in laboratory settings:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 184.24 g/mol | |
| Density | 1.088 g/cm³ | |
| Physical Form | Solid (reported) | |
| Water Hazard Class (WGK) | 1 (slightly hazardous to water) |
The presence of the amide functional group contributes significantly to the compound's potential as a bioactive molecule . The 2-oxo group indicates that the compound may exhibit keto-enol tautomerism, which can influence its reactivity and interactions with biological targets . Additionally, the propyl chain attached to the nitrogen atom of the pyrrolidine ring suggests hydrophobic characteristics, affecting its solubility and permeability in biological systems .
Collision Cross Section Properties
Advanced characterization methods have provided predicted collision cross section values for different adducts of the compound, which are valuable for mass spectrometry analysis and identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 185.12847 | 143.1 |
| [M+Na]+ | 207.11041 | 150.8 |
| [M+NH4]+ | 202.15501 | 149.7 |
| [M+K]+ | 223.08435 | 147.9 |
| [M-H]- | 183.11391 | 142.8 |
| [M+Na-2H]- | 205.09586 | 145.5 |
| [M]+ | 184.12064 | 143.6 |
| [M]- | 184.12174 | 143.6 |
These collision cross section values provide important information for the compound's identification and characterization in analytical chemistry applications .
Biological and Pharmacological Significance
Role in Allergic Conjunctivitis
Recent genetic studies have identified N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide as a metabolite with significant implications in allergic conjunctivitis. Research has demonstrated that this compound acts as a risk factor with an odds ratio (OR) of 1.257 (95% CI = 1.014–1.559, p = 3.72 × 10⁻²) . This finding places the compound among important amino acids with immunomodulatory functions, suggesting its involvement in the pathophysiology of allergic responses in ocular tissues .
The compound's categorization as an amino acid derivative with potential immunomodulatory effects makes it particularly relevant in understanding the genetic determinants of allergic conditions . This connection to allergic conjunctivitis represents one of the most well-documented biological roles of N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide and highlights its importance in immunological research.
| Quantity | Packaging | Price (€) | Source |
|---|---|---|---|
| 50 mg | Glass | 181.70 | |
| 100 mg | Glass | 289.20 | |
| 250 mg | Glass | 547.20 | |
| 500 mg | Glass | 826.70 | |
| 1 g | Glass | 1,192.20 |
The compound is also available from other suppliers, with delivery times typically ranging from 3-4 weeks depending on the supplier and quantity ordered .
Research Applications
The primary research applications of N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide include:
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Studies on allergic conditions, particularly allergic conjunctivitis, where the compound has been identified as a genetically determined metabolite with risk associations
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Medicinal chemistry research focused on structure-activity relationships of heterocyclic amides
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Metabolomics studies examining the role of specific metabolites in disease pathways
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Potential drug development targeting immunomodulatory pathways
The compound is also known by several synonyms in research literature, including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume